4-Fluoro-2-methoxy-3-methylbenzoic acid 4-Fluoro-2-methoxy-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1301718-06-8
VCID: VC11723077
InChI: InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=C(C=CC(=C1OC)C(=O)O)F
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

4-Fluoro-2-methoxy-3-methylbenzoic acid

CAS No.: 1301718-06-8

Cat. No.: VC11723077

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methoxy-3-methylbenzoic acid - 1301718-06-8

Specification

CAS No. 1301718-06-8
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 4-fluoro-2-methoxy-3-methylbenzoic acid
Standard InChI InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key SXXIACGHGFHJLI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1OC)C(=O)O)F
Canonical SMILES CC1=C(C=CC(=C1OC)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-fluoro-2-methoxy-3-methylbenzoic acid is C₁₀H₁₁FO₃, with a molecular weight of 210.19 g/mol. Its IUPAC name derives from the substitution pattern: a fluorine atom at position 4, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 3 on the benzoic acid backbone . The spatial arrangement of these substituents influences electronic distribution, solubility, and reactivity.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs from the literature:

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
4-Fluoro-2-methoxy-3-methylbenzoic acidC₁₀H₁₁FO₃210.194-F, 2-OCH₃, 3-CH₃
3-Fluoro-2-methoxy-4-methylbenzoic acidC₉H₉FO₃184.163-F, 2-OCH₃, 4-CH₃
4-Fluoro-2-methylbenzoic acidC₈H₇FO₂154.144-F, 2-CH₃

The ortho-methoxy and meta-methyl groups in 4-fluoro-2-methoxy-3-methylbenzoic acid create steric hindrance, potentially affecting crystallization behavior and intermolecular interactions .

Spectral Properties

While experimental data for this specific isomer is unavailable, analogs such as 3-fluoro-2-methoxy-4-methylbenzoic acid exhibit distinct spectral signatures:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, aromatic protons between δ 6.8–7.5 ppm, and methyl groups at δ 2.3–2.6 ppm.

  • ¹³C NMR: Carboxylic acid carbons appear near δ 170 ppm, fluorinated aromatic carbons at δ 115–125 ppm, and methoxy carbons at δ 55–60 ppm .

  • IR Spectroscopy: Stretching vibrations for -COOH (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-F (1100–1250 cm⁻¹) are expected.

Synthesis and Industrial Production

Friedel-Crafts Acylation Route

Patent CN110903176A outlines a scalable method for synthesizing 4-fluoro-2-methylbenzoic acid, adaptable for the target compound:

  • Friedel-Crafts Acylation: React m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in 1,2-dichloroethane at –5–10°C. This step yields a ketone intermediate, 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone, with regioisomeric byproducts .

  • Alkaline Hydrolysis: Treat the ketone with NaOH to hydrolyze the trichloroacetyl group, producing a mixture of 4-fluoro-2-methylbenzoic acid and its positional isomer.

  • Recrystallization: Separate isomers using ethyl acetate or toluene, achieving >98% purity .

For 4-fluoro-2-methoxy-3-methylbenzoic acid, introducing a methoxy group would require O-methylation of a phenolic precursor or starting with a methoxy-substituted toluene derivative.

Alternative Pathways

  • Direct Lithiation: Gohier et al. demonstrated lithiation of 4-fluorobenzoic acid followed by methyl iodide quenching, though this method suffers from low regioselectivity.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling could attach methyl or methoxy groups to pre-fluorinated benzene rings, but this approach is less cost-effective for industrial scales .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Aqueous solubility is pH-dependent, with higher solubility in alkaline conditions due to deprotonation of the carboxylic acid group.

  • Thermal Stability: Decomposes above 200°C, with a melting point estimated at 150–160°C based on analogs.

Acid Dissociation Constant (pKa)

The carboxylic acid group has a pKa of ~2.8–3.5, while the methoxy group’s electron-donating effect slightly reduces acidity compared to unsubstituted benzoic acid (pKa 4.2) .

Applications in Pharmaceutical Development

Antimicrobial Agents

Fluorinated benzoic acids exhibit broad-spectrum antimicrobial activity by inhibiting bacterial enoyl-ACP reductase. The methoxy and methyl groups may enhance membrane permeability, though specific studies on this isomer are pending.

Neurodegenerative Disease Targets

Analog 3-fluoro-2-methoxy-4-methylbenzoic acid is investigated for inhibiting β-amyloid aggregation in Alzheimer’s disease. The target compound’s structural similarity suggests potential utility in neurodegenerative drug design.

Prodrug Synthesis

The carboxylic acid moiety serves as a site for esterification or amidation, enabling prodrug formulations with improved bioavailability. For example, WO2022056100A1 details benzamido derivatives for enhanced blood-brain barrier penetration.

Industrial and Material Science Applications

Liquid Crystals

Fluorinated benzoic acids are precursors for smectic liquid crystals used in displays. The methoxy group’s dipole moment enhances mesophase stability, while methyl groups adjust viscosity .

Polymer Additives

Incorporating this compound into polyesters or polyamides improves thermal resistance and reduces flammability, critical for aerospace materials.

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